An In-depth Technical Guide to N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide (CAS 100318-71-6)
An In-depth Technical Guide to N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide (CAS 100318-71-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is a sulfonamide-containing organic compound that has garnered significant interest in medicinal chemistry and pharmaceutical research. Its chemical structure, featuring a piperazine ring, a sulfonyl group, and an acetamide moiety, makes it a valuable scaffold and intermediate in the synthesis of more complex bioactive molecules.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 100318-71-6 | [1][2][3][4] |
| Molecular Formula | C12H17N3O3S | [2][3] |
| Molecular Weight | 283.35 g/mol | [1][3] |
| Melting Point | 150-152 °C | [3] |
| IUPAC Name | N-[4-(piperazine-1-sulfonyl)phenyl]acetamide | [1] |
| Solubility | High in DMSO, Low to Moderate in Ethanol | [5] |
Synthesis and Purification
The primary synthetic route to N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is through the sulfonylation of 4-acetamidobenzenesulfonyl chloride with piperazine.
Experimental Protocol: Synthesis
This protocol is a representative method for the synthesis of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide.
Materials:
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4-acetamidobenzenesulfonyl chloride
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Piperazine
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Dimethylformamide (DMF) or Acetonitrile
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Potassium carbonate (K2CO3) or Triethylamine (TEA)
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Silica gel for column chromatography
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Methanol
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Chloroform
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Ethanol
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Water
Procedure:
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In a round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) and an excess of piperazine (1.5-2 equivalents) in a polar aprotic solvent such as DMF or acetonitrile.
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Add a base, such as potassium carbonate or triethylamine, to the reaction mixture to neutralize the hydrochloric acid byproduct.
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Reflux the reaction mixture with stirring for an appropriate time.
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Upon completion of the reaction, cool the mixture to room temperature.
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Filter the reaction mixture to remove any inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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The crude product can be purified by either column chromatography on silica gel using a methanol/chloroform gradient or by recrystallization from an ethanol/water mixture to yield the pure N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide.
Biological Activity and Mechanism of Action
N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide serves as a crucial building block for the development of inhibitors targeting the S100A2-p53 protein-protein interaction.[1] This interaction is a key therapeutic target in certain cancers, particularly pancreatic cancer, where S100A2 is often overexpressed.
The S100A2-p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. S100A2, a calcium-binding protein, can bind to p53 and modulate its activity. In some cancers, the overexpression of S100A2 can lead to the inhibition of p53's tumor-suppressive functions.
Inhibitors derived from N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide are designed to disrupt the S100A2-p53 complex. This disruption reactivates p53, allowing it to upregulate its downstream target genes, such as p21 (CDKN1A) and BAX. The upregulation of p21 leads to cell cycle arrest, while the upregulation of BAX promotes apoptosis.
Experimental Protocols for Biological Evaluation
The following are representative protocols for evaluating the biological activity of compounds derived from N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide as inhibitors of the S100A2-p53 interaction.
Co-Immunoprecipitation (Co-IP) to Validate S100A2-p53 Interaction
This protocol is designed to confirm the physical interaction between S100A2 and p53 in a cellular context.
Materials:
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Pancreatic cancer cell line (e.g., MIA PaCa-2)
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Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
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Antibodies: anti-S100A2, anti-p53, and control IgG
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Protein A/G magnetic beads
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Wash buffer (e.g., PBS)
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SDS-PAGE and Western blot reagents
Procedure:
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Culture pancreatic cancer cells to approximately 80-90% confluency.
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Lyse the cells using a suitable lysis buffer on ice.
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Clarify the cell lysate by centrifugation.
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Pre-clear the lysate by incubating with control IgG and protein A/G beads to minimize non-specific binding.
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Incubate the pre-cleared lysate with either anti-S100A2 or anti-p53 antibody overnight at 4°C.
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Add protein A/G magnetic beads to pull down the antibody-protein complexes.
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Wash the beads several times with wash buffer to remove non-specifically bound proteins.
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Elute the protein complexes from the beads.
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Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with antibodies against both S100A2 and p53 to confirm their co-precipitation.
Cell Viability (MTT) Assay
This assay determines the effect of the test compound on the viability of cancer cells.
Materials:
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Pancreatic cancer cell line
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96-well plates
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Complete cell culture medium
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Test compound dissolved in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
Procedure:
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Seed pancreatic cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Prepare serial dilutions of the test compound in cell culture medium.
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Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.
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Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
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Solubilize the formazan crystals by adding DMSO to each well.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Safety and Handling
N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is intended for research use only. As with all chemical reagents, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated area or a fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is a compound of significant interest due to its role as a key intermediate in the synthesis of potential anticancer agents. Its utility as a scaffold for developing inhibitors of the S100A2-p53 protein-protein interaction highlights its importance in drug discovery, particularly for cancers with p53 and S100A2 dysregulation. Further research into this compound and its derivatives may lead to the development of novel and effective cancer therapeutics.
